molecular formula C14H17NO4 B3039446 Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate CAS No. 106910-82-1

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Cat. No. B3039446
CAS RN: 106910-82-1
M. Wt: 263.29 g/mol
InChI Key: NFRFKIUDOXVXNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is a chemical compound with the formula C14H17NO4 . It is used for research purposes .


Molecular Structure Analysis

The molecular weight of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is 263.29 . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis of Bioactive Compounds

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is used as a building block in the synthesis of bioactive compounds, particularly pharmaceuticals. For example, it's a key intermediate in the synthesis of factor Xa inhibitor rivaroxaban analogs, which have potential antithrombotic activity (Trstenjak, Ilaš, & Kikelj, 2013). This synthesis involves Rh2(OAc)4-catalyzed OH and NH carbene insertion reactions, illustrating the chemical versatility of this compound.

Chemoselective Reduction in Drug Synthesis

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate is also important in the chemoselective reduction of derivatives, which is a critical process in synthesizing certain drugs. For instance, it is used in the synthesis of 3-naphthyloxymethylmorpholine hydrochloride appetite suppressants (Brown & Foubister, 1989). The chemoselective reduction process under various metal hydride reducing conditions highlights the compound's utility in specific synthesis routes.

Formation of Isoxazole Derivatives

In another application, ethyl 4-benzyl-5-oxomorpholine-3-carboxylate has been used in the formation of isoxazole derivatives. These derivatives are of interest due to their potential in creating various pharmaceutical and bioactive compounds. The process involves reactions with chlorinated heterocycles to yield substitution products, which are then evaluated for their pharmacological properties (Hung, Janowski, & Prager, 1985).

Inhibitor Synthesis and Study

The compound is also significant in the synthesis of specific enzyme inhibitors. For instance, derivatives of ethyl 4-benzyl-5-oxomorpholine-3-carboxylate have been used in creating inhibitors for enzymes like aldose reductase (Mylari, Beyer, & Siegel, 1991). Such inhibitors are crucial in the study and treatment of conditions like diabetic complications, highlighting the compound's role in medical research.

Safety and Hazards

The safety and hazards of Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate are not specified in the sources I found . It’s important to handle all chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

ethyl 4-benzyl-5-oxomorpholine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-2-19-14(17)12-9-18-10-13(16)15(12)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRFKIUDOXVXNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzyl-5-oxomorpholine-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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